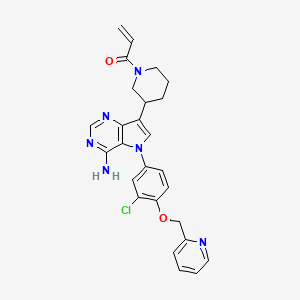
Egfr-IN-33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-33 is an acrylamide derivative known for its potent inhibition of the epidermal growth factor receptor (EGFR). This compound is a low-toxicity antitumor agent, making it a promising candidate for the study of EGFR mutation-related diseases, particularly non-small cell lung cancer (NSCLC) .
Métodos De Preparación
The synthesis of Egfr-IN-33 involves several steps, starting with the preparation of the acrylamide derivative. The synthetic route typically includes the following steps:
Formation of the acrylamide core: This involves the reaction of an amine with acryloyl chloride under controlled conditions.
Substitution reactions: Various substituents are introduced to the acrylamide core through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and yield of the compound are maintained.
Análisis De Reacciones Químicas
Egfr-IN-33 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Egfr-IN-33 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of acrylamide derivatives.
Biology: It is used to study the role of EGFR in cell signaling and cancer progression.
Medicine: It is being investigated as a potential therapeutic agent for treating EGFR mutation-related diseases, particularly NSCLC.
Industry: It is used in the development of new antitumor agents and other pharmaceuticals
Mecanismo De Acción
Egfr-IN-33 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). The compound binds to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of the receptor. This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .
Comparación Con Compuestos Similares
Egfr-IN-33 is unique among EGFR inhibitors due to its low toxicity and high potency. Similar compounds include:
Gefitinib: An EGFR inhibitor used to treat NSCLC.
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Osimertinib: A third-generation EGFR inhibitor that is effective against certain EGFR mutations resistant to earlier inhibitors.
This compound stands out due to its potential for lower toxicity and its effectiveness in inhibiting EGFR, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C26H25ClN6O2 |
|---|---|
Peso molecular |
489.0 g/mol |
Nombre IUPAC |
1-[3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrrolo[3,2-d]pyrimidin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H25ClN6O2/c1-2-23(34)32-11-5-6-17(13-32)20-14-33(25-24(20)30-16-31-26(25)28)19-8-9-22(21(27)12-19)35-15-18-7-3-4-10-29-18/h2-4,7-10,12,14,16-17H,1,5-6,11,13,15H2,(H2,28,30,31) |
Clave InChI |
STUXODUGAYCQRS-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N1CCCC(C1)C2=CN(C3=C2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)
![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)
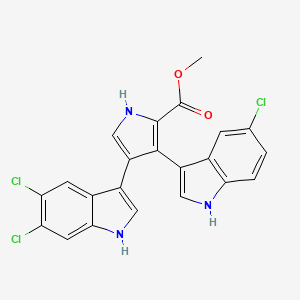
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
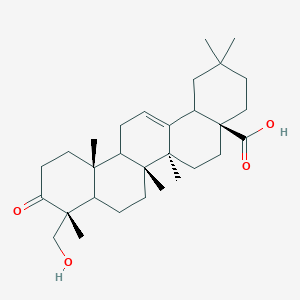
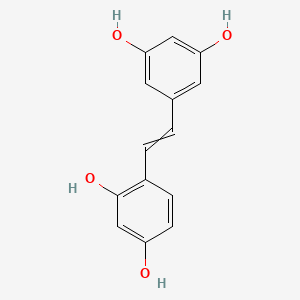
![[D-Leu-4]-OB3](/img/structure/B12427775.png)

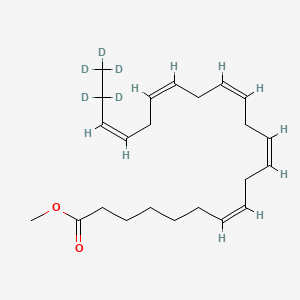
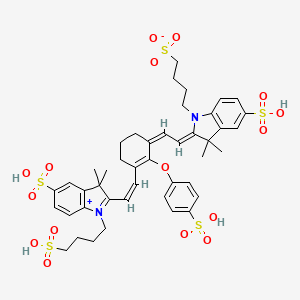
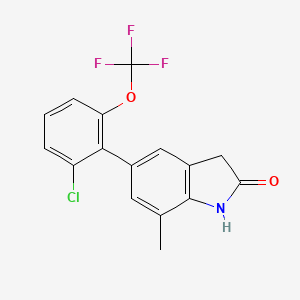
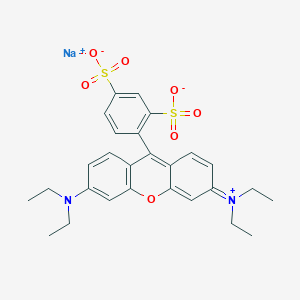
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)

